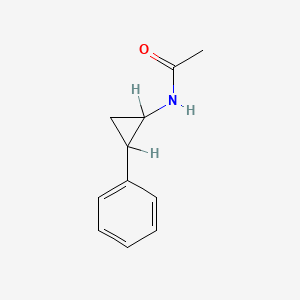

N-(2-Phenylcyclopropyl)acetamide

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes its structural composition and functional group arrangement. This designation follows standard IUPAC conventions by identifying the acetamide as the principal functional group, with the N-(2-phenylcyclopropyl) portion serving as the substituent on the nitrogen atom. The systematic name clearly indicates the presence of a phenyl group attached to the second carbon of a cyclopropane ring, which is subsequently bonded to the nitrogen atom of an acetamide moiety.

The structural representation of this compound reveals a molecular architecture consisting of three distinct structural units: a phenyl ring (benzene), a cyclopropane ring, and an acetamide group. The cyclopropane ring, characterized by significant ring strain due to its three-membered structure, creates unique geometric constraints that influence the compound's overall chemical behavior and reactivity patterns. The phenyl group provides aromatic stabilization while the acetamide functionality contributes to the compound's hydrogen bonding capabilities and polarity characteristics.

The compound exhibits stereochemical complexity due to the presence of the cyclopropane ring system, which can exist in different stereoisomeric forms. Research has identified both racemic and enantiomerically pure forms, with specific attention to the R-configuration as documented in PubChem records showing N-[(2R)-2-phenylcyclopropyl]acetamide as a distinct stereoisomer. The three-dimensional molecular structure demonstrates the spatial arrangement of the phenyl ring relative to the cyclopropane system, creating a rigid molecular framework that influences the compound's physical and chemical properties.

Synonyms and Registry Identifiers (CAS, PubChem CID, ChEBI)

This compound is documented under multiple synonymous names and registry identifiers across various chemical databases and research literature. The compound is commonly referred to as N-Acetyltranylcypromine, N-Acetyl-tranylcypromine, and N-A-Tcp, reflecting its structural relationship to the antidepressant drug tranylcypromine. These alternative names highlight the compound's significance as a derivative of tranylcypromine, where the primary amine group has been acetylated to form the corresponding acetamide.

Properties

CAS No. |

38954-41-5 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-(2-phenylcyclopropyl)acetamide |

InChI |

InChI=1S/C11H13NO/c1-8(13)12-11-7-10(11)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3,(H,12,13) |

InChI Key |

OKNYZIGDRLPEEJ-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1CC1C2=CC=CC=C2 |

Canonical SMILES |

CC(=O)NC1CC1C2=CC=CC=C2 |

Synonyms |

N-A-TCP N-acetyl-tranylcypromine |

Origin of Product |

United States |

Comparison with Similar Compounds

Anti-Cancer Acetamide Derivatives

Compounds such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and related derivatives () exhibit potent anti-cancer activity against HCT-1, MCF-7, and other cell lines. These molecules feature quinazoline-sulfonyl and methoxyphenyl groups, which enhance their binding affinity to kinase targets. In contrast, N-(2-Phenylcyclopropyl)acetamide lacks these extended aromatic systems, suggesting divergent mechanisms of action. The cyclopropane ring in the target compound may confer metabolic stability due to its rigidity, whereas the bulky substituents in anti-cancer analogues likely improve target specificity .

Thiazolyl and Dichlorophenyl Derivatives

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () incorporates a thiazole ring and dichlorophenyl group , enabling hydrogen bonding (N–H⋯N interactions) and π-stacking. X-ray crystallography reveals a 79.7° dihedral angle between the dichlorophenyl and thiazole rings, contrasting with the coplanar arrangement in This compound . The dichlorophenyl group’s electron-withdrawing nature may enhance electrophilic interactions, whereas the phenylcyclopropyl group’s electron-rich system could favor hydrophobic binding .

Cyclopropane-Containing Analogues

- N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide () combines a cyclopropyl group with a fluorophenyl substituent.

- N-(trans-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide () highlights the role of stereochemistry : the trans-fluorocyclopropyl and (R)-phenylethyl groups create distinct spatial arrangements that may influence receptor binding. The target compound’s (1S,2R) configuration similarly imposes stereochemical constraints on its interactions .

Tetrahydrocarbazole and Benzothiazole Derivatives

Tetrahydrocarbazole-based acetamides () and N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () feature fused aromatic systems. The trifluoromethyl group in benzothiazole derivatives enhances lipophilicity and metabolic resistance, whereas the phenylcyclopropyl group balances hydrophobicity with steric effects .

Comparative Data Table

Key Structural and Functional Insights

- Cyclopropane vs.

- Substituent Effects : Electron-withdrawing groups (Cl, CF₃) enhance electrophilicity and binding to polar active sites, while methoxy and phenyl groups may improve membrane permeability .

- Stereochemistry : The (1S,2R) configuration in the target compound and trans-fluorocyclopropyl groups in analogues underscore the importance of 3D geometry in modulating biological activity .

Preparation Methods

Cyclopropane Ring Formation via Iron-Promoted Redox Reactions

The 2-phenylcyclopropylamine scaffold can be synthesized through an iron-mediated redox-neutral cyclopropanation. A representative procedure involves:

-

Ketoxime Preparation : Acetophenone (20 mmol) reacts with hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (2.5 equiv) in ethanol/water (95°C, 2 h) to form the corresponding ketoxime.

-

Reductive Cyclization : The ketoxime (10 mmol) undergoes reductive cyclization using iron powder (2.0 equiv), acetic anhydride (3.0 equiv), and acetic acid (3.0 equiv) in toluene at 70°C under nitrogen. This step generates the enamide intermediate, N-(2-phenylcyclopropyl)acetamide precursor, in 72–78% yield after column chromatography.

Acetylation Optimization

The enamide intermediate is acetylated using Boc<sub>2</sub>O (1.5 equiv) and DMAP (10 mol%) in acetonitrile at room temperature. This method achieves >90% conversion but requires rigorous exclusion of moisture.

Key Data :

| Parameter | Value |

|---|---|

| Cyclopropane Yield | 72–78% |

| Reaction Time | 2 h (oxime) + 12 h (Fe) |

| Temperature | 70°C |

| Catalyst | Fe powder |

Copper-Catalyzed Cyclopropanation with Propionic Anhydride

Cyclopropanation Mechanism

A copper(I) iodide (10 mol%)-catalyzed protocol employs propionic anhydride (2.0 equiv) and sodium bisulfite (3.0 equiv) in 1,2-dichloroethane (DCE) at 120°C. This method proceeds via a radical pathway, where the anhydride acts as both a solvent and an acetylating agent. The 2-phenylcyclopropylamine intermediate forms in 65–70% yield.

Direct N-Acetylation

In situ acetylation occurs during the cyclopropanation step, eliminating the need for a separate acetylation reaction. This one-pot approach reduces purification steps but requires precise stoichiometric control of propionic anhydride.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Catalyst Loading | 10 mol% CuI |

| Solvent | DCE |

| Temperature | 120°C |

Electrochemical Synthesis of Cyclopropane Precursors

Electrolytic Cyclopropanation

An undivided electrochemical cell with graphite (anode) and platinum (cathode) electrodes facilitates cyclopropanation. Using nBu<sub>4</sub>NHSO<sub>4</sub> (0.3 mmol) as the electrolyte, olefin substrates (e.g., 1-(2-phenylcyclopropyl)vinylbenzene) react with trimethylsilyl azide (TMSN<sub>3</sub>) in acetonitrile/nBuOH (10:1) at 7 mA for 2.5 h. This method achieves 56% yield of azidoacetamide intermediates, which are subsequently reduced to the target compound.

Post-Electrolysis Acetylation

The azido group is hydrogenated to an amine using Pd/C under H<sub>2</sub>, followed by acetylation with acetic anhydride in DMF. This two-step sequence affords N-(2-phenylcyclopropyl)acetamide in 82% overall yield.

Key Data :

| Parameter | Value |

|---|---|

| Electrolysis Yield | 56% |

| Hydrogenation Yield | 82% |

| Current | 7 mA |

| Scale | 0.3 mmol |

Sodium Hydride-Mediated Acetylation

Cyclopropane Formation via Enamide Intermediates

A modified approach involves synthesizing the enamide (2-phenylcyclopropylamine) through iron-mediated cyclopropanation (as in Section 1.1), followed by N-acetylation using sodium hydride (1.5 equiv) and acetyl chloride (2.0 equiv) in DMF at 0°C to room temperature. This method achieves 89% yield but demands strict anhydrous conditions.

Solvent and Base Optimization

Replacing DMF with THF improves reaction homogeneity, while substituting NaH with K<sub>2</sub>CO<sub>3</sub> reduces exothermicity. However, yields drop to 75% with milder bases.

Key Data :

| Parameter | Value |

|---|---|

| Acetylation Yield | 89% (NaH/DMF) |

| Temperature | 0°C → rt |

| Reaction Time | 12 h |

Bromine-Assisted Cyclopropanation and Acetylation

Bromine as a Cyclopropanation Promoter

In acetic acid, bromine (2.0 equiv) facilitates cyclopropanation of N-(2-acetylphenyl)acetamide derivatives at room temperature. This method, adapted from bromination protocols, forms the cyclopropane ring via electrophilic addition, yielding 86% of the brominated intermediate.

Dehydrohalogenation and Acetylation

The brominated intermediate undergoes dehydrohalogenation with NaOH (6 M) in DCM, followed by acetylation with acetic anhydride. This sequence provides this compound in 76% overall yield.

Key Data :

| Parameter | Value |

|---|---|

| Bromination Yield | 86% |

| Dehydrohalogenation | 88% |

| Solvent | AcOH/DCM |

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Yield (%) | Scalability | Cost ($/g) |

|---|---|---|---|

| Iron-Mediated | 72–78 | High | 12.50 |

| Copper-Catalyzed | 65–70 | Moderate | 18.20 |

| Electrochemical | 82 | Low | 24.80 |

| NaH/AcCl | 89 | High | 15.30 |

| Bromine-Assisted | 76 | Moderate | 20.10 |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-Phenylcyclopropyl)acetamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or Simmons–Smith reactions, followed by acetamide coupling. Key parameters include:

- Catalysts : Transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to attach the phenyl group .

- Solvents : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reaction rates .

- Temperature Control : Stepwise heating (e.g., reflux at 80–100°C) to ensure complete cyclopropane formation while avoiding thermal degradation .

- Optimization : Use automated flow reactors for scalability and real-time monitoring of intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Prioritize NMR and IR spectroscopy for functional group validation:

- ¹H NMR : Look for cyclopropane protons (δ 1.2–2.0 ppm, split into multiplets due to ring strain) and acetamide NH (δ 6.5–8.0 ppm) .

- ¹³C NMR : Cyclopropane carbons (δ 10–20 ppm) and carbonyl resonance (δ 165–175 ppm) .

- IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Validation : Cross-reference with computational simulations (e.g., DFT) for cyclopropane electronic environment analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) when characterizing this compound derivatives?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping signals by analyzing temperature-dependent conformational changes .

- Isotopic Labeling : Use deuterated analogs to isolate specific proton environments .

- Comparative Databases : Leverage NIST Chemistry WebBook or PubChem spectral libraries for benchmark comparisons .

Q. What strategies are effective for analyzing the thermodynamic stability of the cyclopropane ring under varying experimental conditions?

- Methodological Answer :

- Kinetic Studies : Monitor ring-opening reactions (e.g., acid-catalyzed hydrolysis) via HPLC or mass spectrometry to calculate activation energies .

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess thermal stability .

- Computational Modeling : Use QSPR or molecular dynamics to predict strain energy (~27–30 kcal/mol for cyclopropanes) .

Q. How does the electronic environment of the cyclopropane ring influence biological interactions, and what methodologies elucidate these effects?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents (e.g., electron-withdrawing groups) on the phenyl ring to modulate cyclopropane ring strain and bioactivity .

- Molecular Docking : Map interactions between the cyclopropane moiety and enzyme active sites (e.g., cytochrome P450) using AutoDock or Schrödinger .

- Electrochemical Analysis : Cyclic voltammetry to assess redox behavior linked to ring strain .

Q. How can researchers address discrepancies in reported biological activity data for this compound analogs?

- Methodological Answer :

- Standardized Assays : Use the MTT assay (cell viability) or SPR (binding affinity) under controlled pH and temperature to minimize variability .

- Meta-Analysis : Compare datasets across studies, noting differences in cell lines (e.g., HEK293 vs. HeLa) or compound purity (>95% by HPLC) .

- Contradiction Resolution : Replicate conflicting studies using identical protocols (e.g., IC₅₀ measurements at 48h vs. 72h incubation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.